molecular formula C8H13ClN2O B7762070 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 1006348-49-7

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B7762070
CAS No.: 1006348-49-7
M. Wt: 188.65 g/mol
InChI Key: NKCWMHKGZVSXPB-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group and two methyl groups on the pyrazole ring, as well as a propanol side chain. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Safety and Hazards

As an organic compound, “3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” should be handled with care. It is recommended to wear protective gloves and goggles during handling. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the chloro and methyl groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.

    Attachment of the propanol side chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 3-chloropropanol, under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.

Major Products

    Oxidation: 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanal.

    Reduction: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: 3-(4-azido-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.

Scientific Research Applications

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-thiol
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-yl acetate

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and a chloro group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCWMHKGZVSXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCO)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258938
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-49-7
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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